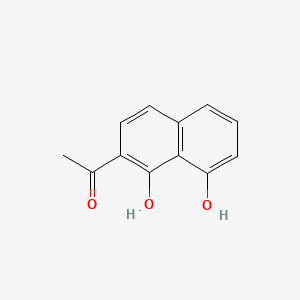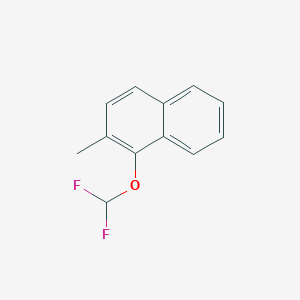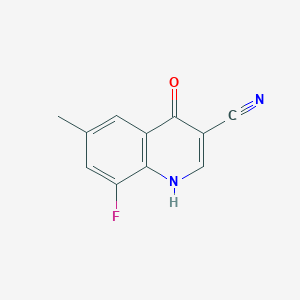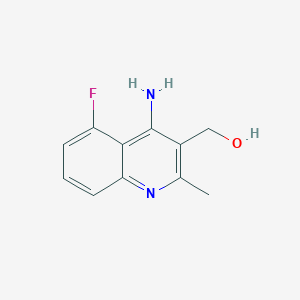
4-((Trimethylsilyl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Trimethylsilyl)amino)benzoic acid is an organic compound with the molecular formula C13H23NO2Si2 It is a derivative of benzoic acid where the amino group is substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-((Trimethylsilyl)amino)benzoic acid can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of benzoic acid derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-((Trimethylsilyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzoic acid derivatives, amine derivatives, and substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-((Trimethylsilyl)amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-((Trimethylsilyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the synthesis of folic acid by binding to pteridine synthetase, thereby interfering with bacterial growth . This mechanism is similar to that of other para-aminobenzoic acid derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: A precursor to folic acid synthesis in bacteria.
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Trimethylsilyl benzoate: A derivative used in organic synthesis.
Uniqueness
4-((Trimethylsilyl)amino)benzoic acid is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H15NO2Si |
|---|---|
Peso molecular |
209.32 g/mol |
Nombre IUPAC |
4-(trimethylsilylamino)benzoic acid |
InChI |
InChI=1S/C10H15NO2Si/c1-14(2,3)11-9-6-4-8(5-7-9)10(12)13/h4-7,11H,1-3H3,(H,12,13) |
Clave InChI |
WDXNYZWHRUELEV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)
![7-Amino-3-methylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11895104.png)

![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11895112.png)






![1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895147.png)



